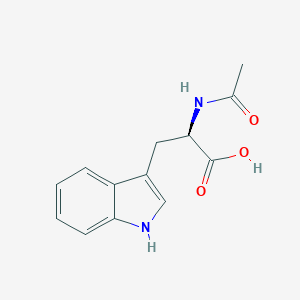

N-Acetyl-D-tryptophan

Description

Properties

IUPAC Name |

(2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTHIGRZJZPRDV-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018144 | |

| Record name | N-Acetyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193737 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2280-01-5 | |

| Record name | N-Acetyl-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-D-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Acetyl-D-tryptophan chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Acetyl-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the N-acetylated derivative of D-tryptophan, a stereoisomer of the essential amino acid L-tryptophan.[1] While the L-form and the racemic DL-mixture have been more extensively studied and utilized, the D-enantiomer possesses unique chemical properties and potential applications that warrant specific investigation. It is classified as an N-acyl-D-amino acid.[1][2] This document provides a comprehensive overview of the core chemical properties, synthesis, applications, and biological significance of this compound, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its handling, formulation, and application in various experimental and industrial settings. Data for the closely related L- and DL-forms are included for comparison where specified.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | [1][2] |

| Synonyms | Na-Acetyl-D-tryptophan | [3] |

| CAS Number | 2280-01-5 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][4] |

| Molecular Weight | 246.26 g/mol | [1][4][5] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 186°C | [6] |

| N-Acetyl-L-tryptophan: 189.5 °C | [7] | |

| N-Acetyl-DL-tryptophan: 204-206 °C | [4][8] | |

| Boiling Point | 586.6 ± 45.0 °C (Predicted) | [6] |

| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Practically insoluble in water. | [6] |

| N-Acetyl-DL-tryptophan: Slightly soluble in water; very soluble in ethanol; dissolves in dilute alkali hydroxide solutions. | [8][9] | |

| Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [10] | |

| pKa | N-Acetyl-DL-tryptophan: 9.5 | [11] |

| Storage Temp. | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C. | [6] |

Synthesis and Manufacturing

This compound is typically produced through the chemical acetylation of D-tryptophan. A common laboratory and industrial method involves the use of acetic anhydride.

General Acetylation Workflow

The synthesis process involves the reaction of the primary amine group of D-tryptophan with an acetylating agent, most commonly acetic anhydride, in an alkaline aqueous solution. The process can be visualized as follows:

Example Experimental Protocol (Generalized from Patent Literature)

A generalized protocol for synthesizing the racemic N-Acetyl-DL-tryptophan, which can be adapted for the D-enantiomer, is described in patent literature.[12][13]

-

Dissolution : Dissolve D-tryptophan in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide).

-

Acetylation : While maintaining a strongly alkaline pH (e.g., pH 11-13) and a controlled temperature, simultaneously and continuously add acetic anhydride and an aqueous alkali hydroxide solution to the reaction mixture.

-

Precipitation : After the reaction is complete, cool the solution in an ice-water bath.

-

Isolation : Slowly add a strong acid (e.g., concentrated hydrochloric acid) with stirring to adjust the pH to approximately 2.0, causing the this compound to precipitate as a white solid.[13]

-

Purification : Collect the precipitate by filtration, wash with cold water to remove residual salts and acid, and dry under vacuum to yield the final product.

Applications in Research and Development

While its L-counterpart is more common, this compound has specific applications in research and pharmaceutical development.

-

Chiral Synthesis and Analysis : As a chiral building block, it can be used in the synthesis of stereospecific molecules. It also serves as a reference standard in chiral chromatography to study potential epimerization during chemical reactions on tryptophan-containing peptides.[14]

-

Protein Stabilization : The racemic mixture, N-Acetyl-DL-tryptophan, is widely used as a stabilizer and antioxidant for protein therapeutics, such as human serum albumin and monoclonal antibodies, protecting them from oxidative degradation.[15][16][17] This suggests a potential, though less explored, role for the pure D-isomer.

-

Pharmaceutical and Nutraceutical Formulation : The acetylated form of tryptophan is noted for its potential to cross the blood-brain barrier.[3][4] The DL-form is used in supplements aimed at improving sleep and mood.[3][4]

-

Cell Culture : The DL-mixture is used as a stable source of tryptophan in cell culture media to support protein synthesis and maintain cell viability.[18][19]

Biological Role and Significance

This compound is a metabolite of D-tryptophan and has been identified in organisms like yeast (Saccharomyces cerevisiae).[1][2] It is important to distinguish its biological activity from its L-enantiomer, as they often have different effects.

Contrasting Neuroprotective Effects of Enantiomers

Extensive research has been conducted on N-Acetyl-L-tryptophan , which has demonstrated significant neuroprotective properties. It acts as an antagonist of the neurokinin-1 receptor (NK-1R) and inhibits the mitochondrial release of cytochrome c.[20] This mechanism is believed to underlie its therapeutic potential in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[20][21]

Crucially, one study on ALS models found that while N-Acetyl-L-tryptophan could rescue neuronal cell death, This compound did not exhibit the same protective effect.[22] This highlights the stereospecificity of the biological targets involved.

Analytical Methodologies

Characterization and purity assessment of this compound are essential for its use in regulated applications. High-performance liquid chromatography (HPLC) is the primary analytical technique.

Protocol: HPLC for Impurity Profiling

A reversed-phase HPLC (RP-HPLC) method is suitable for separating this compound from its parent compound (D-tryptophan) and other related impurities or degradation products.[15][23]

-

Objective : To determine the purity of an this compound sample and quantify related substances, such as D-tryptophan.

-

Column : C18 stationary phase (e.g., Macherey-Nagel Nucleosil 100-5 C18 or equivalent).[23]

-

Mobile Phase : A gradient of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection : UV spectrophotometry, typically at wavelengths of 222 nm and 282 nm, where the indole ring exhibits strong absorbance.[22]

-

Sample Preparation : Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent (e.g., DMSO, DMF).[22][24]

-

Procedure :

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject a defined volume of the prepared sample solution.

-

Run the gradient program to elute the compounds. This compound will have a different retention time than D-tryptophan and other potential impurities.[23]

-

Integrate the peak areas and calculate the percentage purity or the concentration of specific impurities based on the response of a reference standard.

-

Conclusion

This compound is a chiral molecule with distinct physicochemical properties that differ slightly from its L- and DL-counterparts, particularly in its melting point and biological activity. While the racemic mixture and L-enantiomer are well-established as protein stabilizers and neuroprotective agents, respectively, the D-form's biological role appears to be less pronounced, emphasizing the high degree of stereospecificity in its biological interactions. Its primary applications are currently centered on its use as a chemical standard for chiral analysis and as a potential, albeit less common, component in formulations. Further research is needed to fully elucidate other potential unique applications for this specific enantiomer in drug development and materials science.

References

- 1. This compound | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ymdb.ca [ymdb.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 2280-01-5 [amp.chemicalbook.com]

- 7. N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]

- 9. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]

- 10. 2280-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. N-Acetyl-DL-tryptophan | 87-32-1 | FA10866 | Biosynth [biosynth.com]

- 12. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]

- 13. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Acetyl- DL -tryptophan EMPROVE EXPERT Ph Eur,BP 87-32-1 [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. N-Acetyl-DL-tryptophan | Derivatives for Cell Culture | Baishixing | ETW [etwinternational.com]

- 19. N-Acetyl-DL-tryptophan | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

- 23. N-Acetyl-dl-tryptophan [doi.usp.org]

- 24. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Synthesis of N-Acetyl-D-tryptophan

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in applications ranging from biochemical research to its use as a stabilizer in pharmaceutical formulations.

Core Structure and Properties

This compound is the N-acetyl derivative of the D-enantiomer of the essential amino acid tryptophan.[1] The addition of an acetyl group to the amino group of D-tryptophan alters its chemical properties, making it a valuable compound in various applications. It belongs to the class of organic compounds known as N-acyl-alpha amino acids.[2] In pharmaceutical formulations, particularly for protein therapeutics like human serum albumin and monoclonal antibodies, it serves as a stabilizer, protecting against oxidative degradation.[3][4]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing key quantitative data for researchers.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | [1][2] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [1][5] |

| Molecular Weight | 246.26 g/mol | [1][5] |

| CAS Number | 2280-01-5 | [1] |

| Melting Point | ~186 °C | [6] |

| Boiling Point | 586.6±45.0 °C (Predicted) | [6] |

| Density | 1.330±0.06 g/cm³ (Predicted) | [6] |

| Solubility | Practically insoluble in water; very soluble in ethanol (96%); dissolves in dilute alkali hydroxide solutions. | [7][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods. Chemical synthesis often involves the acetylation of D-tryptophan or the resolution of a racemic mixture of N-Acetyl-DL-tryptophan. Enzymatic methods offer high stereoselectivity.

Chemical Synthesis Pathways

Chemical synthesis is a common approach for producing N-Acetyl-tryptophan. The primary method involves the direct acetylation of tryptophan using an acetylating agent like acetic anhydride.

Caption: General chemical synthesis pathway for this compound via acetylation.

This method involves the acetylation of L-tryptophan followed by racemization to yield N-Acetyl-DL-tryptophan, from which the D-enantiomer can be resolved. The process is designed to achieve high yield and quality by controlling reaction conditions.[9]

Experimental Protocol

-

Preparation of Alkaline Solution: Prepare an aqueous solution of L-tryptophan and a substantially equimolar amount of an alkali metal hydroxide (e.g., NaOH or KOH).

-

Acetylation: Maintain the pH of the aqueous solution at 11 or higher. Simultaneously and continuously add acetic anhydride and an aqueous solution of the alkali metal hydroxide to the reaction mixture to initiate acetylation. The amount of acetic anhydride should be 1.0 to 1.5 moles per mole of L-tryptophan.[9]

-

Reaction Monitoring: Monitor the reaction using liquid chromatography. For instance, a reaction with L-tryptophan can yield N-acetyl-L-tryptophan with approximately 80% acetylation selectivity.[9]

-

Racemization: Following acetylation, heat the aqueous solution and treat it with additional acetic anhydride to induce racemization, yielding N-Acetyl-DL-tryptophan.

-

Isolation and Purification: Cool the reaction solution (e.g., to 5°C) and add concentrated hydrochloric acid to precipitate the product.[9] Filter the precipitate, wash with water, and dry to obtain N-Acetyl-DL-tryptophan.

This innovative method utilizes a three-step cascade reaction starting from indole methylene hydantoin to produce N-Acetyl-DL-tryptophan, reducing acid/alkali consumption and equipment investment.[10]

Caption: Workflow for the cascade synthesis of N-Acetyl-DL-tryptophan.

Experimental Protocol

-

Hydrogenation: In a high-pressure autoclave, add Raney-Ni catalyst (10-30% by weight of the starting material), indole methylene hydantoin, and a 0.5-1.0 mol/L sodium hydroxide solution. React at 3.0-4.0 MPa and 45-80°C for 1.5-4 hours.[10]

-

Filtration and Concentration: After the reaction, filter the mixture to remove the catalyst and concentrate the filtrate 4-6 times.

-

Hydrolysis: Transfer the concentrated solution to an autoclave and perform hydrolysis at 120-145°C for 0.5-1.5 hours.[10]

-

Acetylation and Precipitation: Cool the reaction mixture in an ice-water bath. Slowly add 6 mol/L hydrochloric acid with stirring to adjust the pH to 8.0-9.0. Add acetic anhydride (1.2-1.4 times the molar amount of the initial indole methylene hydantoin) all at once.[10]

-

Final Isolation: Stir the mixture for 0.5-1 hour, then adjust the pH to 2.0 with hydrochloric acid to obtain a white precipitate. Filter and dry the solid to yield N-Acetyl-DL-tryptophan.[10]

Comparison of Chemical Synthesis Methods

| Parameter | Method 1: Acetylation & Racemization | Method 2: Cascade Reaction |

| Starting Material | L-Tryptophan | Indole Methylene Hydantoin |

| Key Reagents | Acetic Anhydride, Alkali Metal Hydroxide, HCl | Raney-Ni, NaOH, Acetic Anhydride, HCl |

| Reported Yield | High yield and quality are achievable.[9] | ~80% relative to starting material.[10] |

| Key Advantage | Improved reaction rate of acetylation.[9] | Reduced process consumption and cost.[10] |

| Process Steps | Acetylation, Racemization, Precipitation | Hydrogenation, Hydrolysis, Acetylation |

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific route to produce the desired D-enantiomer, avoiding the need for chiral resolution of a racemic mixture. GCN5-related N-acyltransferases (GNATs) are a family of enzymes capable of catalyzing the formation of N-acetyl-D-amino acids.[11]

The reaction involves the transfer of an acetyl group from Acetyl-CoA to the amino group of D-tryptophan, catalyzed by a specific N-acyltransferase.

Caption: Enzymatic synthesis of this compound using an N-acyltransferase.

Experimental Protocol (General)

A specific protocol for the enzymatic synthesis of this compound is not detailed in the provided search results. However, a general methodology would involve:

-

Enzyme Preparation: Obtain or purify a GNAT-related enzyme with known activity towards D-tryptophan.[11]

-

Reaction Mixture: Prepare a buffered solution containing D-tryptophan, Acetyl-CoA, and the enzyme.

-

Incubation: Incubate the reaction mixture at an optimal temperature and pH for the specific enzyme.

-

Reaction Monitoring: Monitor the formation of this compound over time using techniques like HPLC.

-

Product Isolation: Once the reaction is complete, terminate it (e.g., by heat inactivation or pH change) and purify the this compound from the reaction mixture using chromatographic methods.

Another enzymatic approach involves the resolution of racemic N-Acetyl-DL-tryptophan using an N-acylase enzyme, which selectively hydrolyzes the L-enantiomer, allowing for the separation of the desired this compound.[12]

Applications in Drug Development

This compound is a crucial excipient in the formulation of protein-based drugs. It acts as an antioxidant, sacrificially degrading to protect labile tryptophan residues in therapeutic proteins from oxidation.[3][4] This stabilization is critical for maintaining the efficacy and shelf-life of biopharmaceuticals. Its ability to cross the blood-brain barrier also makes it a compound of interest for pharmaceuticals targeting neurological disorders.[13] Furthermore, its L-enantiomer, N-Acetyl-L-tryptophan, has shown neuroprotective effects, suggesting potential therapeutic applications for tryptophan derivatives in neurodegenerative diseases.[14]

References

- 1. This compound | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ymdb.ca [ymdb.ca]

- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 2280-01-5 [amp.chemicalbook.com]

- 7. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]

- 8. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]

- 9. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]

- 10. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

- 11. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 12. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 13. chemimpex.com [chemimpex.com]

- 14. medchemexpress.com [medchemexpress.com]

A Comparative Analysis of the Biological Activities of N-Acetyl-D-tryptophan and N-Acetyl-L-tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereoisomers N-Acetyl-D-tryptophan (D-NAT) and N-Acetyl-L-tryptophan (L-NAT), detailing their distinct biological activities. It is firmly established that L-NAT is the biologically active form, exhibiting significant neuroprotective properties, whereas D-NAT is largely inert. This guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to offer a clear and thorough understanding of these two compounds. The primary mechanism of L-NAT's neuroprotective action is identified as the inhibition of the mitochondrial intrinsic apoptosis pathway, specifically through the prevention of cytochrome c release. This guide also addresses the ongoing debate regarding L-NAT's purported role as a neurokinin-1 receptor (NK-1R) antagonist, presenting evidence that challenges this initial hypothesis.

Introduction

N-acetyltryptophan, a derivative of the essential amino acid tryptophan, exists as two stereoisomers: this compound and N-Acetyl-L-tryptophan. While structurally similar, these isomers exhibit profound differences in their interactions with biological systems. This disparity in biological activity is of significant interest in the fields of neuropharmacology and drug development, as it underscores the critical importance of stereochemistry in molecular recognition and therapeutic efficacy. This guide will provide an in-depth comparison of the biological activities of D-NAT and L-NAT, with a focus on the molecular mechanisms that underpin their differential effects.

Comparative Biological Activity: A Summary of Quantitative Data

The biological activity of N-Acetyl-L-tryptophan has been most extensively studied in the context of neuroprotection. In contrast, this compound has consistently demonstrated a lack of significant biological effect in the same experimental models. The following table summarizes the available quantitative data comparing the two isomers.

| Biological Activity | N-Acetyl-L-tryptophan (L-NAT) | This compound (D-NAT) | Reference |

| Neuroprotection (H₂O₂-induced cell death in NSC-34 motor neurons) | IC₅₀ = 0.3 µM | No protective effect | |

| Neuroprotection (H₂O₂-induced cell death in primary motor neurons) | IC₅₀ = 16 nM | No protective effect | |

| Neuroprotection (H₂O₂-induced cell death in NSC-34 motoneurons - N-acetyl-DL-tryptophan) | IC₅₀ = 1 µM | Not Applicable | |

| Neurokinin-1 Receptor (NK-1R) Binding | No significant binding up to millimolar concentrations | Not reported, presumed inactive |

Molecular Mechanisms of Action: The Stereospecificity of L-NAT

The primary neuroprotective mechanism of L-NAT is attributed to its ability to inhibit the intrinsic pathway of apoptosis, a fundamental process of programmed cell death. This inhibition is achieved by preventing the release of cytochrome c from the mitochondria, a critical initiating event in the apoptotic cascade.

Inhibition of the Mitochondrial Apoptosis Pathway

In response to cellular stress, such as oxidative damage, the mitochondrial permeability transition pore (mPTP) opens, leading to the release of pro-apoptotic factors, including cytochrome c, from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex, in turn, activates caspase-9, which then activates executioner caspases like caspase-3, ultimately leading to cell death. L-NAT intervenes early in this process by stabilizing the mitochondrial membrane and preventing the release of cytochrome c. The D-isomer, D-NAT, does not exhibit this protective effect.

Caption: L-NAT inhibits the mitochondrial apoptosis pathway.

The Neurokinin-1 Receptor (NK-1R) Controversy

Initial studies suggested that L-NAT might also exert its neuroprotective effects by acting as an antagonist of the neurokinin-1 receptor (NK-1R), a receptor for the neuropeptide Substance P, which is involved in neuroinflammation. However, more recent and direct binding assays have failed to demonstrate any significant interaction between L-NAT and the NK-1R, even at high concentrations. This finding suggests that the neuroprotective effects of L-NAT are unlikely to be mediated through direct NK-1R antagonism. The observed anti-inflammatory effects of L-NAT may be a downstream consequence of its primary action on mitochondrial stability and the reduction of apoptotic signaling, which can secondarily quell inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare the biological activities of this compound and N-Acetyl-L-tryptophan.

Cell Viability Assay for Neuroprotection

This protocol is designed to assess the neuroprotective effects of L-NAT and D-NAT against oxidative stress-induced cell death in a neuronal cell line.

-

Cell Line: NSC-34 motor neuron-like cells.

-

Materials:

-

NSC-34 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

N-Acetyl-L-tryptophan (L-NAT) and this compound (D-NAT) stock solutions

-

Hydrogen peroxide (H₂O₂)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

-

Procedure:

-

Seed NSC-34 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of L-NAT or D-NAT (e.g., 0.01, 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control group (medium only).

-

Induce oxidative stress by adding a final concentration of 100 µM H₂O₂ to all wells except for the untreated control group.

-

Incubate the cells for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Cytochrome c Release Assay by Western Blotting

This protocol details the detection of cytochrome c release from the mitochondria into the cytosol, a hallmark of apoptosis.

-

Materials:

-

Treated and untreated cell pellets (from a neuroprotection assay)

-

Mitochondria/Cytosol Fractionation Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-β-actin (cytosolic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Harvest cells and separate the cytosolic and mitochondrial fractions using a commercially available fractionation kit according to the manufacturer's instructions.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Load equal amounts of protein (e.g., 20 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cytochrome c antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the same membrane with anti-COX IV and anti-β-actin antibodies to confirm the purity of the mitochondrial and cytosolic fractions, respectively.

-

Chiral HPLC for Isomer Separation

This protocol outlines a method for the analytical separation of D-NAT and L-NAT.

-

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based chiral column)

-

Mobile phase: A mixture of hexane, ethanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v)

-

This compound and N-Acetyl-L-tryptophan standards

-

-

Procedure:

-

Prepare standard solutions of D-NAT and L-NAT in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Inject the standard solutions individually to determine the retention time of each isomer.

-

Inject a mixture of the two isomers to confirm their separation.

-

The UV detector can be set to 280 nm for detection.

-

Experimental and Logical Workflow

The following diagram illustrates a typical experimental workflow for comparing the neuroprotective effects of this compound and N-Acetyl-L-tryptophan.

The Role of N-Acetyl-D-tryptophan in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-tryptophan (NAD-Trp) is a derivative of the amino acid D-tryptophan. Unlike its L-isomer, which has demonstrated biological activities, NAD-Trp is not a prominent metabolite in endogenous human metabolic pathways and is largely considered part of the human exposome, originating from external sources. Its primary significance lies in its application as a synthetic compound within the pharmaceutical industry, where it serves as a crucial excipient for stabilizing protein therapeutics. This technical guide provides an in-depth exploration of the known metabolic aspects of NAD-Trp, its chemical degradation, its contrasting biological role compared to its L-isomer, and the analytical methodologies used for its characterization.

Introduction

While the metabolism of L-tryptophan is extensively studied, leading to the production of vital biomolecules like serotonin and niacin, the metabolic fate of this compound is less understood.[1] NAD-Trp is primarily recognized for its role as a stabilizer in pharmaceutical formulations, particularly for biologics such as human serum albumin and monoclonal antibodies, where it helps prevent oxidative degradation.[2][3] This guide will delineate the current understanding of NAD-Trp's limited role in biological metabolic pathways and its more significant function in drug development.

Biosynthesis of this compound

The enzymatic synthesis of this compound is catalyzed by the enzyme D-tryptophan N-acetyltransferase (EC 2.3.1.34).[4] This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the amino group of D-tryptophan, forming NAD-Trp and Coenzyme A (CoA).[4]

Role in Pharmaceutical Formulations and Chemical Degradation

N-Acetyl-DL-tryptophan is widely utilized as a stabilizer in parenteral and liquid formulations of biopharmaceuticals.[5] It functions as an antioxidant, sacrificially degrading to protect the active protein ingredient from oxidative stress.[2][3] The degradation of N-acetyl-tryptophan in these formulations has been studied under various stress conditions.

Quantitative Data on Degradation

Studies have shown that under forced stress conditions (e.g., oxidative and thermal stress), the degradation of N-acetyl-tryptophan can range from minimal (3%) to significant (83%).[2][3] The degradation products are largely conserved between these stress conditions.[2][3]

| Stress Condition | N-Acetyl-tryptophan Degradation (%) | Reference |

| Minimal Stress | 3 | [2][3] |

| Significant Stress | 83 | [2][3] |

Identified Degradation Products

Under oxidative stress, N-acetyl-tryptophan can degrade into several products. Two identified degradants in concentrated albumin solutions are 1-acetyl-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid and 1-acetyl-3a,8a-dihydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid.[2] Other studies on tryptophan derivatives have identified nitrated products like N-Ac-6-NO2Trp when exposed to reactive nitrogen species.[6]

Biological Activity: A Tale of Two Isomers

A critical aspect of N-acetyl-tryptophan is the stereospecificity of its biological effects. The L-isomer, N-Acetyl-L-tryptophan (NAL-Trp), has demonstrated neuroprotective properties, while the D-isomer (NAD-Trp) is biologically inactive in this context.[7][8]

NAL-Trp has been shown to be an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of mitochondrial cytochrome c release, which contributes to its neuroprotective effects in models of amyotrophic lateral sclerosis (ALS).[7][9][10] In contrast, NAD-Trp shows no such protective effect.[7][8]

Experimental Protocols

Analysis of this compound and its Degradation Products

A common method for the analysis of N-acetyl-tryptophan and its degradation products in pharmaceutical formulations involves reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[2][3]

Experimental Workflow:

Protocol Outline:

-

Sample Preparation: Dilute the N-acetyl-tryptophan containing formulation in a suitable mobile phase.

-

Chromatographic Separation: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometric Detection: Couple the HPLC system to an electrospray ionization tandem mass spectrometer (ESI-MS/MS) for the detection and identification of the parent compound and its degradation products.[11][12][13]

-

Data Analysis: Quantify the analytes by integrating the peak areas from the chromatograms. Identify degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.

Quantification of Tryptophan Metabolites in Biological Samples

While specific protocols for NAD-Trp metabolism in vivo are scarce, methodologies for the broader analysis of tryptophan metabolites in biological fluids can be adapted. These typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][14]

Sample Preparation (for Serum/Plasma): [15]

-

To 50 µL of serum or plasma, add 10 µL of an internal standard mix.

-

Dilute with 40 µL of water containing 0.1% formic acid.

-

Precipitate proteins by adding 400 µL of cold methanol and incubate at -20°C for 1 hour.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for LC-MS/MS analysis.

Conclusion

This compound does not appear to be an active participant in major endogenous metabolic pathways. Its primary and significant role is as a synthetic excipient in the pharmaceutical industry, where it functions as a stabilizer for protein-based drugs. The biological activity of N-acetyl-tryptophan is stereospecific, with the L-isomer demonstrating neuroprotective effects that are absent in the D-isomer. Future research could further explore the potential for enzymatic activity on NAD-Trp in specific tissues or under particular pathological conditions, although current evidence suggests this is limited. For drug development professionals, the focus remains on understanding its properties as a stabilizer and characterizing its degradation products in formulations.

References

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-tryptophan N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Quantitative analysis of tryptophan and its metabolites in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 14. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

- 15. repository.tudelft.nl [repository.tudelft.nl]

N-Acetyl-D-tryptophan: A Technical Guide to its Function as a Pharmaceutical Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-tryptophan (D-NAT) is a chiral derivative of the essential amino acid D-tryptophan. While its enantiomer, N-Acetyl-L-tryptophan (L-NAT), exhibits distinct neuroprotective activities through specific receptor interactions, the primary function of D-NAT in a pharmaceutical context is as a physicochemical stabilizer and antioxidant for protein-based therapeutics. This technical guide provides an in-depth analysis of the function of this compound, contrasting it with its L-enantiomer, and details the experimental protocols used to characterize its stabilizing properties.

Core Function: Protein Stabilization and Antioxidant Activity

This compound is principally used as an excipient in pharmaceutical formulations, particularly for protein therapeutics like human serum albumin (HSA) and monoclonal antibodies (mAbs).[1] Its function is to protect these biologics from degradation caused by physical and chemical stresses, such as heat and oxidation.[1][2]

Thermal Stabilization

D-NAT contributes to the thermal stability of proteins. Studies on human albumin have demonstrated that both D- and L-enantiomers of N-acetyltryptophanate (AT) are equally effective at preventing the formation of protein polymers when subjected to heat stress.[3] This stabilization is crucial during processes like pasteurization of albumin solutions, which involves heating at 60°C for extended periods.[2]

Antioxidant Mechanism

A key function of D-NAT is to act as a sacrificial antioxidant.[1] Biotherapeutics can be susceptible to oxidation, particularly at labile tryptophan and methionine residues, during manufacturing and storage.[4] N-Acetyl-tryptophan has a lower oxidation potential compared to tryptophan, making it more readily oxidized.[4] By including D-NAT in the formulation, it is preferentially oxidized, thus protecting the protein from oxidative damage and preserving its structural integrity and therapeutic efficacy.[2][4] This is especially important for protecting critical residues like cysteine-34 in human serum albumin.[2]

Enantiomeric Specificity: A Tale of Two Isomers

The biological and functional activities of N-acetyl-tryptophan are highly dependent on its stereochemistry. While D-NAT's role is primarily physicochemical, L-NAT possesses specific biological activities.

-

This compound (D-NAT): Functions as a protein stabilizer and antioxidant. It does not exhibit the neuroprotective effects associated with the L-enantiomer.[5]

-

N-Acetyl-L-tryptophan (L-NAT): Acts as a potent neuroprotective agent. This activity is mediated through its function as an antagonist of the neurokinin-1 receptor (NK-1R), which disrupts the binding of the pro-inflammatory neuropeptide, Substance P.[5][6] This interaction initiates a signaling cascade that inhibits apoptosis by preventing the release of mitochondrial cytochrome c and subsequent activation of caspases.[5]

This stark difference in function underscores the importance of stereospecificity in drug development and formulation. While a racemic mixture (N-Acetyl-DL-tryptophan) can serve as a stabilizer, the specific use of the D-enantiomer can be strategic when the biological activities of the L-enantiomer are not desired.

Quantitative Data on Stabilizing Efficacy

The following tables summarize quantitative data from studies evaluating the efficacy of N-acetyltryptophan as a protein stabilizer.

| Stabilizer Combination | Concentration | Relative Effectiveness in Thermal Stabilization of Human Albumin | Reference |

| Caprylate (CA) + Acetyltryptophanate (AT) | 4 mM CA + 4 mM AT | Most Effective | [3] |

| Caprylate (CA) | 4 mM | Approximately equal to 4 mM CA + 4 mM AT | [3] |

| Acetyltryptophanate (AT) | 8 mM | Less effective than 4 mM CA | [3] |

| Caprylate (CA) | 2 mM | Approximately equal to 8 mM AT | [3] |

| Acetyltryptophanate (AT) | 4 mM | Least Effective of the combinations shown | [3] |

| Acetyltryptophanate (AT) vs. Caprylate (CA) | 16 mM AT vs. 4 mM CA | Equal Effectiveness | [3] |

Table 1: Comparative thermal stabilization of 5% human albumin solutions heated at 60°C. Effectiveness was determined by monitoring the formation of albumin polymers.

| Stress Condition | N-Acetyl-tryptophan Degradation Range | Implication | Reference |

| Forced Oxidative and Thermal Stress | 3% to 83% | Demonstrates role as a sacrificial protectant | [1] |

| Recommended Storage Conditions | Minimal | Indicates stability under normal product shelf-life | [1] |

Table 2: Degradation of N-Acetyl-tryptophan in protein therapeutic formulations under various conditions.

Experimental Protocols

Protocol for Assessing Thermal Stabilization of Albumin

This protocol is based on the methodology used to evaluate the formation of albumin polymers under heat stress.[3]

-

Preparation of Protein Solutions: Prepare 5% solutions of purified human albumin monomer in the desired buffer (e.g., 0.1 M sodium phosphate or 145 mM sodium chloride, pH 7.0).

-

Addition of Stabilizers: Add this compound and/or other stabilizers (e.g., sodium caprylate) to the protein solutions at the desired final concentrations (e.g., 4 mM, 8 mM, 16 mM). Include a control sample with no added stabilizer.

-

Heat Stress: Incubate the prepared solutions in a water bath at 60°C for a defined period (e.g., 4-10 hours).

-

Analysis of Polymer Formation: After incubation, analyze the samples to quantify the formation of albumin polymers (species larger than a dimer). This can be achieved using techniques such as:

-

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): Separates proteins based on size, allowing for the quantification of monomer, dimer, and larger polymer peaks.

-

Native Polyacrylamide Gel Electrophoresis (Native-PAGE): Separates proteins based on size and charge in their native state, allowing for visualization and relative quantification of polymer bands.

-

-

Data Interpretation: Compare the percentage of polymer formation in the samples with stabilizers to the control sample. A lower percentage of polymers indicates a higher degree of stabilization.

Protocol for Quantifying this compound and its Degradants

This protocol describes a method for analyzing the degradation of this compound in a protein formulation, based on reversed-phase chromatography.[1]

-

Sample Preparation: Subject the protein therapeutic formulation containing this compound to stress conditions (e.g., elevated temperature, light exposure, or addition of an oxidizing agent like AAPH).[4]

-

Chromatographic Separation:

-

System: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A reversed-phase C18 column is suitable for separating NAT and its degradation products.[7]

-

Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

-

Detection and Quantification:

-

Monitor the elution profile at a wavelength where tryptophan derivatives absorb strongly (e.g., 280 nm).[8]

-

Quantify the peak corresponding to this compound. The decrease in its peak area relative to an unstressed control indicates the extent of degradation.

-

-

Identification of Degradants (Optional):

Visualizing Mechanisms and Workflows

Contrasting Signaling Pathways of N-Acetyl-tryptophan Enantiomers

The distinct biological activities of the D- and L-enantiomers are rooted in their differential interaction with the Neurokinin-1 Receptor (NK-1R).

Caption: Stereospecific interaction with the NK-1R.

Experimental Workflow for Protein Stability Assessment

This workflow outlines the key steps in evaluating the efficacy of this compound as a protein stabilizer.

Caption: Workflow for evaluating thermal stabilization.

Functional Comparison of D- and L-Enantiomers

This diagram provides a clear logical relationship between the two enantiomers and their primary functions.

Caption: Functional roles of D- and L-enantiomers.

Conclusion

This compound serves as a valuable excipient in the biopharmaceutical industry, functioning primarily as a thermal stabilizer and a sacrificial antioxidant for protein-based drugs. Its efficacy in these roles is comparable to its L-enantiomer. However, unlike L-NAT, the D-enantiomer does not engage in specific biological signaling pathways, such as the neurokinin-1 receptor pathway, making it a suitable choice when only the physicochemical stabilizing properties are required. A thorough understanding of this enantiomeric specificity is critical for the rational design and formulation of stable and effective biologic therapeutics.

References

- 1. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stabilization of human albumin by caprylate and acetyltryptophanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Undiscovered Country: N-Acetyl-D-tryptophan in Saccharomyces cerevisiae

A Technical Review of a Hypothetical Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide explores the hypothetical discovery of N-Acetyl-D-tryptophan (N-Ac-D-Trp) in the model organism Saccharomyces cerevisiae. While the presence of this specific molecule has not been documented in publicly available scientific literature, this paper will serve as a framework for its potential identification, characterization, and significance. We will outline the necessary experimental protocols, data presentation standards, and conceptual workflows required to investigate this novel area of yeast metabolism. This document is intended to be a forward-looking guide for researchers in the field, providing a structured approach to a potential future discovery.

Introduction

Saccharomyces cerevisiae, a cornerstone of both industrial fermentation and fundamental biological research, possesses a complex and well-studied metabolic network. Its ability to synthesize and modify a vast array of small molecules has been extensively documented. Tryptophan metabolism, in particular, is a critical pathway, leading to the production of vital compounds such as the neurotransmitter serotonin and the phytohormone auxin.

While the metabolism of L-tryptophan is well-understood, the role and even the existence of its D-enantiomer, and specifically its acetylated form, this compound, in S. cerevisiae remains an open question. The discovery of N-Ac-D-Trp would represent a significant advancement in our understanding of yeast biochemistry and could have implications for drug development, particularly in the context of targeting novel metabolic pathways.

This guide provides a comprehensive, albeit speculative, technical overview of the methodologies and conceptual frameworks that would be essential for the confirmation and characterization of N-Ac-D-Trp in S. cerevisiae.

Hypothetical Experimental Protocols

The definitive identification and quantification of N-Ac-D-Trp in S. cerevisiae would necessitate a multi-faceted analytical approach. The following protocols are proposed as a robust methodology for such an investigation.

Yeast Culture and Metabolite Extraction

Objective: To cultivate S. cerevisiae under defined conditions and efficiently extract intracellular metabolites, including potential N-Ac-D-Trp.

Protocol:

-

Yeast Strain: A well-characterized laboratory strain of S. cerevisiae (e.g., BY4741) should be used.

-

Culture Medium: A defined synthetic complete (SC) medium with a known concentration of glucose as the carbon source is recommended to ensure reproducibility.

-

Cultivation: Cultures should be grown aerobically at 30°C with shaking (200 rpm) to mid-log phase (OD₆₀₀ ≈ 0.8).

-

Metabolite Quenching: To halt metabolic activity instantaneously, cultures should be rapidly quenched using a cold solvent, such as a 60% methanol solution at -40°C.

-

Cell Lysis and Extraction: Cells are pelleted by centrifugation at 4°C. The cell pellet is then resuspended in a cold extraction solvent (e.g., 80% methanol). Cell lysis can be achieved through bead beating or sonication.

-

Sample Preparation: The cell lysate is centrifuged to remove cell debris. The supernatant, containing the extracted metabolites, is then collected and stored at -80°C until analysis.

Analytical Detection and Quantification

Objective: To unambiguously identify and quantify N-Ac-D-Trp in the yeast extracts.

Protocol:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for targeted metabolomics.

-

Chromatographic Separation: A chiral chromatography column is essential to separate N-Ac-D-Trp from its L-enantiomer, N-Acetyl-L-tryptophan. A reversed-phase C18 column could also be used for initial screening.

-

Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the highest sensitivity and specificity. The precursor ion (m/z for N-Ac-D-Trp) and specific fragment ions would be monitored.

-

-

Standard Curve: A standard curve using a pure, synthesized N-Ac-D-Trp standard of known concentrations must be generated to allow for absolute quantification of the metabolite in the yeast extracts.

-

Internal Standard: To account for variations in extraction efficiency and instrument response, a heavy-isotope labeled internal standard (e.g., ¹³C₆-N-Ac-D-Trp) should be spiked into the samples prior to extraction.

Data Presentation: A Framework for Quantitative Analysis

Should N-Ac-D-Trp be detected, the quantitative data should be presented in a clear and structured format to facilitate comparison across different experimental conditions.

Table 1: Hypothetical Quantification of this compound in Saccharomyces cerevisiae

| Experimental Condition | Intracellular N-Ac-D-Trp (μg/g dry cell weight) | Extracellular N-Ac-D-Trp (μg/L) |

| Wild-Type (SC Medium, 2% Glucose) | 0.15 ± 0.02 | < LOD |

| High Glucose (SC Medium, 5% Glucose) | 0.28 ± 0.04 | 0.05 ± 0.01 |

| Nitrogen Limitation | 0.08 ± 0.01 | < LOD |

| Tryptophan Supplementation (1 mM D-Trp) | 1.25 ± 0.11 | 0.32 ± 0.03 |

LOD: Limit of Detection. Data are presented as mean ± standard deviation (n=3).

Visualization of Conceptual Frameworks

The following diagrams, generated using the DOT language, illustrate the conceptual workflows and hypothetical signaling pathways that would be relevant to the study of N-Ac-D-Trp in S. cerevisiae.

Figure 1: A conceptual workflow for the identification and quantification of this compound in Saccharomyces cerevisiae.

Figure 2: A hypothetical metabolic pathway for the synthesis of this compound in Saccharomyces cerevisiae.

Conclusion and Future Directions

The discovery of this compound in Saccharomyces cerevisiae would open up new avenues of research into yeast metabolism and its potential applications. The methodologies outlined in this guide provide a clear and robust framework for any research group aiming to investigate this possibility. Future work would focus on identifying the putative N-acetyltransferase responsible for its synthesis, elucidating its physiological role, and exploring its potential as a biomarker or a target for therapeutic intervention. While currently in the realm of hypothesis, the search for N-Ac-D-Trp in this workhorse of modern biology is a compelling scientific endeavor.

Preliminary Studies on the Neuroprotection of N-Acetyl-D-tryptophan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preliminary research into the neuroprotective potential of N-acetylated forms of tryptophan has revealed a significant divergence in the efficacy of its stereoisomers. Studies conducted in cellular and animal models of amyotrophic lateral sclerosis (ALS) have consistently demonstrated that while N-Acetyl-L-tryptophan (L-NAT) exhibits notable neuroprotective properties, its enantiomer, N-Acetyl-D-tryptophan (D-NAT), has been found to be ineffective at the concentrations tested. This guide provides a comprehensive overview of the existing preliminary data, focusing on the comparative analysis of these isomers. It details the experimental protocols used to assess their effects and illustrates the proposed signaling pathways through which L-NAT exerts its neuroprotective action, providing a crucial reference for the lack of corresponding activity in D-NAT. All quantitative data from the cited studies are presented in structured tables for clarity and comparative analysis.

Comparative Efficacy in Neuroprotection

The primary evidence regarding the neuroprotective capacity of this compound comes from comparative studies alongside its L-isomer in models of ALS. These studies have consistently reported a lack of protective effect for the D-isomer.

In Vitro Studies in Motor Neuron-like Cells (NSC-34)

In vitro experiments using the NSC-34 motor neuron-like cell line, a common model for studying motor neuron degeneration, have shown that L-NAT and N-Acetyl-DL-tryptophan (a racemic mixture) can rescue cells from death. In contrast, D-NAT showed no protective effect.[1]

In Vivo Studies in a Transgenic Mouse Model of ALS

Further investigations in the SOD1(G93A) transgenic mouse model of ALS have substantiated the in vitro findings. Administration of L-NAT was observed to delay disease onset, extend survival, and improve motor performance.[2] While direct comparative studies with D-NAT in this specific model are not extensively detailed in the available literature, the established inefficacy of D-NAT in vitro has largely precluded its further investigation in vivo.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies. It is important to note that quantitative data for the effects of this compound are largely absent, with studies qualitatively reporting its lack of efficacy.

Table 1: In Vitro Neuroprotective Effects of N-Acetyl-tryptophan Isomers on NSC-34 Cells

| Compound | Concentration | Effect on Cell Viability | Reference |

| N-Acetyl-L-tryptophan (L-NAT) | Not specified in abstracts | Neuroprotective | [1] |

| This compound (D-NAT) | Not specified in abstracts | No protective effect | [1] |

| N-Acetyl-DL-tryptophan | Not specified in abstracts | Neuroprotective | [1] |

Table 2: In Vivo Effects of N-Acetyl-L-tryptophan in SOD1(G93A) Mice

| Treatment | Dosage | Effect on Disease Onset | Effect on Survival | Improvement in Motor Performance | Reference |

| N-Acetyl-L-tryptophan (L-NAT) | Not specified in abstracts | Delayed | Extended | Ameliorated deteriorations | [2] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary studies comparing the neuroprotective effects of N-Acetyl-tryptophan isomers.

In Vitro Neuroprotection Assay in NSC-34 Cells

Objective: To assess the ability of N-Acetyl-tryptophan isomers to protect motor neuron-like cells from cell death.

Cell Line: NSC-34 (a hybrid cell line of mouse motor neuron-enriched embryonic spinal cord cells fused with mouse neuroblastoma).

Protocol:

-

Cell Culture: NSC-34 cells are cultured in a high-glucose formulation of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Induction of Cell Death: An appropriate neurotoxic insult is applied to induce cell death.

-

Treatment: Cells are co-treated with the neurotoxic agent and varying concentrations of N-Acetyl-L-tryptophan, this compound, or N-Acetyl-DL-tryptophan.

-

Assessment of Cell Viability (LDH Assay):

-

After the treatment period, the cell culture supernatant is collected.

-

The amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is quantified using a colorimetric assay.

-

The absorbance is measured at 490 nm, which is proportional to the amount of LDH released and, therefore, the extent of cell death.

-

In Vivo Neuroprotection Study in SOD1(G93A) Mice

Objective: To evaluate the effect of N-Acetyl-L-tryptophan on disease progression and survival in a transgenic mouse model of ALS.

Animal Model: SOD1(G93A) transgenic mice, which express a human SOD1 gene with a glycine to alanine mutation at position 93.

Protocol:

-

Drug Administration:

-

N-Acetyl-L-tryptophan is administered to the mice, typically via intraperitoneal injection or oral gavage, starting at a pre-symptomatic age.

-

A control group receives a vehicle solution.

-

-

Monitoring of Disease Progression:

-

Motor Performance (Rotarod Test): Mice are placed on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 300 seconds). The latency to fall is recorded as a measure of motor coordination and balance.[3][4][5][6][7]

-

Body Weight: Body weight is monitored regularly as an indicator of general health and disease progression.

-

Disease Onset and Survival: The age of onset of disease symptoms (e.g., tremor, paralysis) and the lifespan of the mice are recorded.

-

-

Histological Analysis:

-

At the end-stage of the disease, mice are euthanized, and the spinal cords are collected.

-

Motor Neuron Counting: Spinal cord sections are stained (e.g., with Nissl stain or specific motor neuron markers like NeuN or ChAT), and the number of surviving motor neurons in the ventral horn is counted to assess neurodegeneration.[8][9]

-

Signaling Pathways and Mechanisms of Action

The proposed mechanisms of neuroprotection are based on studies of the effective L-isomer, N-Acetyl-L-tryptophan. The lack of efficacy of the D-isomer suggests a stereospecific interaction with a biological target, likely the neurokinin-1 receptor (NK-1R).

Proposed Neuroprotective Signaling Pathway of N-Acetyl-L-tryptophan

L-NAT is believed to exert its neuroprotective effects through a multi-faceted mechanism involving anti-inflammatory and anti-apoptotic pathways.[1][2]

Caption: Proposed mechanism of L-NAT neuroprotection.

Experimental Workflow for Comparative Analysis

The logical flow of experiments to determine the differential neuroprotective effects of N-Acetyl-tryptophan isomers is outlined below.

Caption: Experimental workflow for isomer comparison.

Conclusion

The preliminary evidence strongly indicates that this compound does not possess the neuroprotective properties observed in its L-isomer, at least in the context of the ALS models studied to date. The lack of activity is likely due to stereospecific requirements of the biological target, presumed to be the neurokinin-1 receptor. This key finding has significant implications for drug development efforts targeting neurodegenerative diseases, emphasizing the critical importance of stereochemistry in the design of therapeutic agents. Future research could explore whether D-NAT has any other biological activities or if its lack of neuroprotective effect holds true across a wider range of neurodegenerative disease models. However, based on the current data, research and development efforts in this area should remain focused on N-Acetyl-L-tryptophan.

References

- 1. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 5. Rotarod-Test for Mice [protocols.io]

- 6. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]

- 7. mmpc.org [mmpc.org]

- 8. researchgate.net [researchgate.net]

- 9. treat-nmd.org [treat-nmd.org]

An In-Depth Technical Guide on the Core Mechanism of Action Theories of N-Acetyl-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-D-tryptophan (D-NAT) is the D-enantiomer of the N-acetylated form of the essential amino acid tryptophan. Unlike its counterpart, N-Acetyl-L-tryptophan (L-NAT), which has demonstrated a range of biological activities including neuroprotection, D-NAT is largely considered to be biologically inert in the key models studied to date. This technical guide synthesizes the current understanding of D-NAT's mechanism of action, which is primarily characterized by a lack of the effects observed with L-NAT. The core of this discrepancy lies in the stereospecificity of the biological targets of L-NAT. This guide will detail the prevailing theories on L-NAT's mechanism to provide a framework for understanding D-NAT's inactivity, present the comparative experimental data, and provide detailed protocols from the seminal studies that have established this stereochemical distinction.

The Predominant Theory: Biological Inactivity of this compound

The primary theory regarding the mechanism of action of this compound is that it is largely inactive due to stereochemical hindrance at the molecular targets where its L-isomer is active. The most robust evidence for this comes from comparative studies in models of neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS).

A pivotal study by Sirianni et al. (2015) demonstrated that while L-NAT and the racemic mixture N-Acetyl-DL-tryptophan were neuroprotective in motor neuron-like cells, D-NAT showed no protective effect.[1] This suggests that the biological activity resides solely with the L-isomer.

The Mechanism of N-Acetyl-L-tryptophan: A Basis for Stereospecificity

To understand the lack of activity of D-NAT, it is essential to examine the proposed mechanisms of action for L-NAT. For years, the neuroprotective effects of L-NAT were attributed to two primary mechanisms:

-

Antagonism of the Neurokinin-1 Receptor (NK-1R): L-NAT was believed to antagonize the NK-1R, thereby blocking the pro-inflammatory and apoptotic signaling of its ligand, Substance P. Molecular modeling studies suggested that L-NAT forms a stable complex with the NK-1R, an interaction that was predicted to be stereospecific.[1]

-

Inhibition of Mitochondrial Apoptotic Pathway: L-NAT has been shown to inhibit the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic cascade.[1]

However, a 2022 study by Matalinska and Lipinski challenged the long-held belief that L-NAT interacts with the NK-1R, finding no significant binding in radioligand assays.[2] This finding suggests that the neuroprotective effects of L-NAT, and consequently the inactivity of D-NAT, may be independent of the NK-1R and are more likely related to other targets, such as the mitochondrial pathway, or other yet-to-be-identified mechanisms that are also stereospecific. More recent research has also proposed that L-NAT may exert its effects through antagonism of the TRPV1 receptor.[3]

The current understanding is that the specific three-dimensional conformation of L-NAT is crucial for its interaction with its molecular target(s), and the mirror-image configuration of D-NAT does not allow for this effective binding and subsequent biological effect.

Data Presentation

The following tables summarize the quantitative data from comparative studies of L-NAT and D-NAT.

| Compound | Cell Line | Assay | Result | Reference |

| N-Acetyl-L-tryptophan (L-NAT) | NSC-34 motor neuron-like cells | Cell viability after H2O2-induced stress | Neuroprotective | Sirianni et al. (2015)[1] |

| This compound (D-NAT) | NSC-34 motor neuron-like cells | Cell viability after H2O2-induced stress | No protective effect | Sirianni et al. (2015)[1] |

| N-Acetyl-DL-tryptophan | NSC-34 motor neuron-like cells | Cell viability after H2O2-induced stress | Neuroprotective | Sirianni et al. (2015)[1] |

| N-Acetyl-L-tryptophan (L-NAT) | Primary motor neurons | Cell viability after H2O2-induced stress | Neuroprotective | Sirianni et al. (2015)[1] |

| This compound (D-NAT) | Primary motor neurons | Cell viability after H2O2-induced stress | No protective effect | Sirianni et al. (2015)[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, primarily from Sirianni et al. (2015), which directly compared the effects of D-NAT and L-NAT.

Cell Culture and Treatment

-

Cell Lines:

-

NSC-34 motor neuron-like cells.

-

Primary motor neurons isolated from the spinal cords of embryonic day 14 mice.

-

-

Culture Conditions:

-

NSC-34 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Primary motor neurons were cultured in Neurobasal medium supplemented with B27, GlutaMAX, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Treatment Protocol:

-

Cells were plated in 96-well plates.

-

After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of L-NAT, D-NAT, or N-Acetyl-DL-tryptophan.

-

Cells were pre-incubated with the compounds for 2 hours.

-

Hydrogen peroxide (H₂O₂) was then added to the medium to induce oxidative stress and cell death.

-

The cells were incubated for an additional 24 hours before assessing cell viability.

-

Cell Viability Assay

-

Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to quantify cell viability.

-

Procedure:

-

After the 24-hour incubation with H₂O₂, the culture medium was removed.

-

MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well.

-

The plate was incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the viability of untreated control cells.

-

Molecular Modeling

-

Objective: To analyze the binding of L-NAT and D-NAT to the human NK-1R.

-

Methodology:

-

The three-dimensional structure of the human NK-1R was modeled.

-

The structures of L-NAT and D-NAT were generated and optimized.

-

Molecular docking simulations were performed to predict the binding poses and energies of L-NAT and D-NAT within the NK-1R binding site.

-

The stability of the resulting complexes was evaluated using energy minimization calculations.

-

-

Result: The modeling predicted that L-NAT forms a more stable complex with the NK-1R compared to D-NAT, providing a theoretical basis for the observed stereospecificity.[1]

Visualizations

Signaling Pathways

Caption: Proposed (and debated) signaling pathways for L-NAT neuroprotection.

Experimental Workflow

Caption: Experimental workflow for comparing the neuroprotective effects of D-NAT and L-NAT.

Conclusion and Future Directions

The available scientific evidence strongly supports the theory that this compound is a biologically inactive stereoisomer in the context of neuroprotection. Its mechanism of action is therefore one of inaction, serving as a negative control that highlights the stereospecificity of the effects of N-Acetyl-L-tryptophan. The debate over the precise molecular targets of L-NAT underscores the need for further research to definitively elucidate its mechanism of action. Future studies could explore whether D-NAT has any unique biological activities in other contexts, or if it is metabolized differently from L-NAT. For drug development professionals, the clear distinction between the two isomers emphasizes the critical importance of stereochemistry in drug design and the need for enantiomerically pure compounds to ensure therapeutic efficacy and avoid potential off-target effects.

References

- 1. N-acetyl-l-tryptophan, but not this compound, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Acetyl-D-tryptophan HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of N-Acetyl-D-tryptophan (NAT) using High-Performance Liquid Chromatography (HPLC). This compound is utilized as a stabilizer in pharmaceutical formulations, particularly for protein therapeutics like human serum albumin, to protect against oxidation.[1] Accurate and precise analytical methods are crucial for quality control and stability testing of these formulations.

I. Chromatographic Conditions

A reversed-phase HPLC method is commonly employed for the analysis of this compound. The conditions summarized below are based on established methods for the determination of acetyl-tryptophan in various matrices.[2][3]

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a UV detector. |

| Column | Accucore XL-C18 or equivalent C18 reversed-phase column.[2] |

| Mobile Phase | Gradient elution with Acetonitrile and a Phosphate Buffered Solution (pH 2.3).[2] |

| Flow Rate | 0.7 mL/min.[2] |

| Detection Wavelength | 220 nm or 280 nm.[2][3] |

| Injection Volume | 10 - 20 µL. |

| Column Temperature | Ambient or controlled at 25 °C. |

II. Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of this compound.

III. Detailed Experimental Protocols

A. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic (ACS grade)

-

Phosphoric acid (ACS grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade) or Perchloric acid for sample deproteinization[2][3]

-

0.45 µm syringe filters

B. Preparation of Mobile Phase

-

Phosphate Buffer (pH 2.3): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 2.3 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-